Dichlobentiazox

概要

説明

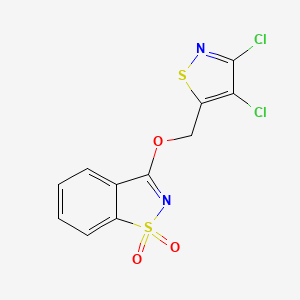

Dichlobentiazox is a novel fungicide developed by Kumiai Chemical Industry Co., Ltd. It belongs to the class of benzisothiazole compounds and was first introduced in 2016. The compound is known for its effectiveness against a wide range of plant diseases, particularly in rice cultivation. Its IUPAC name is 3-[(3,4-dichloroisothiazol-5-yl)methoxy]-1,2-benzisothiazole 1,1-dioxide, and it has a molecular formula of C11H6Cl2N2O3S2 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dichlobentiazox begins with succinonitrile, which is treated with chlorine at elevated temperatures to produce a mixture of chlorinated maleonitrile and fumaronitrile. This mixture undergoes further reactions to form the final product .

Industrial Production Methods: Industrial production of this compound involves a series of chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes chlorination, nitration, and cyclization steps, followed by purification and crystallization to obtain the final product .

化学反応の分析

Types of Reactions: Dichlobentiazox undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a fungicide.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chlorine, nitrating agents, and various solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed: The major products formed from the reactions of this compound include its derivatives, which are used in various formulations for agricultural applications .

科学的研究の応用

Targeted Pathogens

Dichlobentiazox has been shown to be effective against several fungal pathogens that threaten crop yields. Key pathogens include:

- Botrytis cinerea : Responsible for gray mold in various crops.

- Rhizoctonia solani : A soil-borne pathogen affecting root systems.

- Fusarium spp. : Known for causing wilt and rot diseases.

Research indicates that this compound can significantly reduce disease incidence and severity, thereby enhancing crop productivity and quality .

Application Methods

The compound can be applied through various methods, including:

- Foliar Sprays : Direct application to leaves for immediate protection.

- Soil Treatments : Incorporation into soil to provide systemic protection.

- Seed Treatments : Coating seeds to prevent early-stage infections.

Toxicity Studies

Extensive toxicological studies have been conducted to assess the safety of this compound for both humans and the environment. Key findings include:

- No evidence of carcinogenicity or reproductive toxicity was observed in animal studies .

- The lowest no-observed-adverse-effect level (NOAEL) was determined to be 5.03 mg/kg body weight per day .

- An acceptable daily intake (ADI) of 0.05 mg/kg body weight per day was established by applying a safety factor of 100 .

These findings support the safe use of this compound in agricultural practices.

Synergistic Formulations

Recent studies have explored the synergistic effects of combining this compound with other agrochemicals to enhance efficacy against complex pest challenges. For instance, formulations combining this compound with isotianil have shown improved control over multiple pathogens while minimizing resistance development .

Induction of Plant Defense Mechanisms

Emerging research suggests that this compound may also play a role in activating plant defense mechanisms beyond its fungicidal properties. This includes enhancing the expression of pathogenesis-related genes and boosting overall plant resilience against biotic stressors .

Case Studies and Research Findings

作用機序

The mechanism of action of dichlobentiazox involves the activation of the salicylic acid pathway in plants. This activation induces systemic acquired resistance, which enhances the plant’s natural defense mechanisms against pathogens. The compound acts as a plant defense activator, making it effective against a wide range of plant diseases .

類似化合物との比較

Similar Compounds: Similar compounds to dichlobentiazox include probenazole and acibenzolar-S-methyl. These compounds also act as plant defense activators by inducing systemic acquired resistance in plants .

Uniqueness: this compound is unique in its ability to provide stable and long-lasting protection against a wide range of plant diseases under various environmental conditions. Its high safety profile for rice seedlings and effectiveness in nursery box treatments further distinguish it from other similar compounds .

生物活性

Dichlobentiazox, a fungicide characterized by its benzoisothiazole and isothiazole rings, has garnered attention for its biological activity and safety profile. This article delves into its mechanisms of action, efficacy against various pathogens, toxicity assessments, and relevant case studies.

This compound operates primarily as a fungicide, exhibiting activity against a range of fungal pathogens. Its mode of action involves the inhibition of mitochondrial respiration, specifically targeting complex II of the electron transport chain. This disruption leads to decreased ATP production, which is crucial for fungal survival and proliferation .

Efficacy Against Pathogens

This compound has demonstrated significant antifungal properties in various studies:

- Target Pathogens : Effective against fungi such as Fusarium, Botrytis, and Alternaria species.

- Field Trials : In agricultural settings, it has shown efficacy in controlling powdery mildew at low application rates, making it a valuable tool for crop protection .

Comparative Efficacy Table

Toxicity Assessments

Comprehensive toxicity studies have been conducted to evaluate the safety of this compound in various organisms:

- Chronic Toxicity : The lowest no-observed-adverse-effect level (NOAEL) is established at 5.03 mg/kg body weight per day based on a two-year study in rats .

- Acceptable Daily Intake (ADI) : An ADI of 0.05 mg/kg body weight per day has been set, applying a safety factor of 100 to the NOAEL .

- Adverse Effects : Observed effects include suppressed body weight and liver changes (hyperplasia and hypertrophy) in dogs, but no evidence of carcinogenicity or reproductive toxicity was found .

Summary of Toxicity Studies

| Study Type | Species | NOAEL (mg/kg bw/day) | Key Findings |

|---|---|---|---|

| Chronic Toxicity | Rats | 5.03 | No carcinogenic effects |

| Subacute Toxicity | Dogs | 10 | Liver hypertrophy observed |

| Developmental Toxicity | Rabbits | 15 | No teratogenic effects observed |

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in agricultural settings:

- Case Study on Powdery Mildew Control :

- Field Trials on Crop Safety :

特性

IUPAC Name |

3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O3S2/c12-9-7(19-14-10(9)13)5-18-11-6-3-1-2-4-8(6)20(16,17)15-11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTZZBQQGUIEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCC3=C(C(=NS3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024186 | |

| Record name | Dichlobentiazox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957144-77-3 | |

| Record name | Dichlobentiazox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957144773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlobentiazox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICHLOBENTIAZOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74TP6CP8JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。